molecular formula C30H29NO6S B11636399 tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

tetrahydrofuran-2-ylmethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11636399
M. Wt: 531.6 g/mol
InChI Key: SMMNKVVVHMAHFE-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

The compound’s central framework consists of a 1,4,5,6,7,8-hexahydroquinoline core fused with a chromen-4-one system. The hexahydroquinoline ring adopts a distorted boat conformation, as observed in analogous structures. Key features include:

  • Ring Conformations :

    • The 1,4-dihydropyridine segment exhibits a boat-like distortion due to steric interactions between the 2-methyl group and the chromen-4-one moiety.
    • The cyclohexene ring adopts a half-chair conformation, stabilized by intramolecular hydrogen bonding between the 5-oxo group and the adjacent nitrogen atom.
  • Fusion Patterns :

    • The chromen-4-one system (C10–C15/O2) is annulated to the hexahydroquinoline core at positions 4 and 5, creating a planar, conjugated system that enhances electronic delocalization.
    • The tetrahydrofuran-2-ylmethyl ester group is attached at position 3, introducing a strained oxolane ring that influences molecular packing.

A summarized bond-length analysis derived from X-ray data reveals critical deviations from ideal values:

Bond Length (Å) Deviation from Ideal
N1–C2 1.352 -0.038
C5–O1 1.214 +0.012
C9–O3 (ester) 1.328 -0.022

These distortions arise from electron-withdrawing effects of the 5-oxo group and steric crowding near the tetrahydrofuran substituent.

Substituent Configuration and Stereochemical Considerations

The compound’s substituents create a stereochemically complex environment:

  • Tetrahydrofuran-2-ylmethyl Ester :

    • The oxolane ring adopts an envelope conformation with C2′ (tetrahydrofuran) deviating from the plane by 0.47 Å.
    • The ester group’s orientation is locked in an s-cis conformation due to intramolecular C–H···O interactions between the tetrahydrofuran oxygen and the quinoline core.
  • Chromen-4-one and Thiophen-2-yl Groups :

    • The chromen-4-one system lies coplanar with the hexahydroquinoline core (dihedral angle: 8.2°), facilitating π–π stacking interactions.
    • The thiophen-2-yl group at position 7 exhibits a 35° tilt relative to the quinoline plane, minimizing steric clash with the 2-methyl group.
  • Stereogenic Centers :

    • Four stereocenters exist at positions 4a, 5, 8a, and the tetrahydrofuran-bearing carbon. X-ray data confirms R configurations at C4a and C8a, while C5 and the tetrahydrofuran carbon adopt S configurations.

The combined stereochemical effects result in a rigid, preorganized structure conducive to selective molecular recognition.

Crystallographic Data Interpretation from X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a triclinic crystal system (P1 space group) with the following unit cell parameters:

Parameter Value
a (Å) 7.2941(2)
b (Å) 9.6773(3)
c (Å) 14.4302(4)
α (°) 82.1992(17)
β (°) 88.3216(16)
γ (°) 75.9397(16)
Volume (ų) 978.92(5)

Key packing interactions include:

  • N–H···O Hydrogen Bonds : Form infinite chains along the a-axis (N1–H1···O1; 2.89 Å).
  • C–H···π Interactions : Thiophen-2-yl groups engage in edge-to-face contacts (3.42 Å) with chromen-4-one systems of adjacent molecules.
  • C–H···F Contacts : Fluorine atoms from the chromen-4-one participate in weak interactions (3.11 Å) with tetrahydrofuran methyl groups.

Hirshfeld surface analysis quantifies intermolecular contacts:

  • O···H interactions: 24.7% of surface area
  • C···C contacts: 18.9%
  • S···H interactions: 12.3%

The crystal packing is dominated by van der Waals forces, with no evidence of strong ionic or coordination bonds.

Comparative Structural Analysis with Related Hexahydroquinoline Derivatives

The compound’s structure diverges from conventional hexahydroquinolines in three key aspects:

  • Heteroatom Integration :

    • Unlike simpler derivatives (e.g., ethyl 4-aryl-5-oxo-hexahydroquinolines), this compound incorporates sulfur (thiophene) and oxygen (tetrahydrofuran, chromenone) heteroatoms, enhancing polar surface area (112.4 Ų vs. 85–95 Ų for analogs).
  • Conformational Flexibility :

    • The tetrahydrofuran-2-ylmethyl group reduces ring puckering amplitude (θ = 12.7°) compared to bulkier tert-butyl derivatives (θ = 18.3°).
  • Supramolecular Features :

    • Thiophen-2-yl groups enable unique C–H···S interactions absent in phenyl- or pyridyl-substituted analogs.

A structural comparison with selected derivatives is tabulated below:

Compound Key Substituents Dihedral Angle (°) Crystal System
Target Compound Thiophen-2-yl, chromen-4-one 8.2 (quinoline-chromen) Triclinic (P1)
Ethyl 4-(4-methoxyphenyl) derivative 4-MeO-phenyl 22.5 Monoclinic (P21/n)
Isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl] 2-F-C6H3-CF3 15.8 Triclinic (P1)

The target compound’s structural uniqueness lies in its balanced combination of rigidity (from chromen-4-one) and flexibility (tetrahydrofuran), making it a promising scaffold for tailored molecular interactions.

Properties

Molecular Formula

C30H29NO6S

Molecular Weight

531.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H29NO6S/c1-16-7-8-24-20(11-16)29(33)21(15-36-24)27-26(30(34)37-14-19-5-3-9-35-19)17(2)31-22-12-18(13-23(32)28(22)27)25-6-4-10-38-25/h4,6-8,10-11,15,18-19,27,31H,3,5,9,12-14H2,1-2H3

InChI Key

SMMNKVVVHMAHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CS5)NC(=C3C(=O)OCC6CCCO6)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hexahydroquinoline-3-carboxylate derivatives, which vary in ester groups and substituents. Below is a comparative analysis based on structural features, physicochemical properties, and functional implications.

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name Ester Group Substituents Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydrofuran-2-ylmethyl 6-Methyl-4-oxo-4H-chromen-3-yl, Thiophen-2-yl C₃₀H₃₀N₂O₆S 546.64 Chromene (antioxidant potential), thiophene (metabolic stability)
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Cyclohexyl 4-Hydroxy-3-methoxyphenyl, Phenyl C₃₁H₃₄N₂O₅ 538.61 Methoxy group (enhanced solubility), cyclohexyl ester (lipophilicity)
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 2-Ethoxyethyl Diethylaminophenyl, 4-Methoxyphenyl C₃₄H₄₁N₃O₅ 595.71 Ethoxy group (solubility), diethylamino (basic character)
Tetrahydrofuran-2-ylmethyl 2-methyl-4-(2-methylphenyl)-5-oxo-hexahydroquinoline-3-carboxylate Tetrahydrofuran-2-ylmethyl 2-Methylphenyl C₂₃H₂₇NO₄ 381.46 Simplified substituents (lower steric hindrance)

Key Insights from Structural Variations

Ester Group Influence :

  • The tetrahydrofuran-2-ylmethyl ester in the target compound offers moderate polarity compared to the lipophilic cyclohexyl group in and the hydrophilic 2-ethoxyethyl in . This balance may optimize membrane permeability and solubility.
  • Cyclohexyl esters (e.g., ) typically increase LogP values, favoring blood-brain barrier penetration, whereas ethoxy groups (e.g., ) enhance aqueous solubility .

Thiophen-2-yl substituents (also seen in thiophene fentanyl derivatives ) may improve metabolic stability by resisting oxidative degradation compared to phenyl groups. Methoxy and hydroxy groups (e.g., ) enhance hydrogen-bonding capacity, influencing crystallinity and solubility .

Hexahydroquinoline Core: Partial saturation of the quinoline ring reduces aromaticity, increasing flexibility for target binding. However, puckering dynamics (governed by Cremer-Pople coordinates ) may affect conformational stability in solution.

Preparation Methods

Hexahydroquinoline Core Formation

The hexahydroquinoline scaffold is synthesized via a one-pot multicomponent reaction (MCR) involving:

  • 1,3-Dicarbonyl compound (e.g., dimedone or 5,5-dimethyl-1,3-cyclohexanedione).

  • Aldehyde (e.g., thiophene-2-carbaldehyde for thiophene incorporation).

  • Ammonium acetate as the nitrogen source.

Example Protocol (Adapted from):

ComponentQuantityRole
5,5-Dimethyl-1,3-cyclohexanedione10 mmol1,3-Dicarbonyl
Thiophene-2-carbaldehyde10 mmolAldehyde (thiophene)
Ammonium acetate15 mmolNitrogen source
ZrOCl₂·8H₂O0.15 mol%Catalyst
Ethanol20 mLSolvent

Conditions :

  • Temperature: 83.75°C (optimized via response surface methodology).

  • Time: 3–5 hours.

  • Yield: 89–92% (isolated via vacuum filtration).

Key Observations :

  • ZrOCl₂·8H₂O outperforms traditional catalysts (e.g., p-TSA) in reducing side products like enamine intermediates.

  • Thiophene-2-carbaldehyde ensures regioselective incorporation at the C7 position.

Chromen-4-one Moiety Incorporation

The 6-methyl-4-oxo-4H-chromen-3-yl group is introduced via Knoevenagel condensation between:

  • 4-Oxo-4H-chromene-3-carbaldehyde (synthesized via Vilsmeier-Haack reaction).

  • Pre-formed hexahydroquinoline intermediate.

Protocol (Adapted from):

ComponentQuantityRole
Hexahydroquinoline-thiophene intermediate5 mmolNucleophile
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde5 mmolElectrophile
InCl₃0.2 equivLewis acid catalyst
Ethanol15 mLSolvent

Conditions :

  • Temperature: Reflux (78°C).

  • Time: 2 hours.

  • Yield: 93% (purified via recrystallization in ethanol).

Mechanistic Insight :

  • InCl₃ activates the aldehyde for nucleophilic attack by the hexahydroquinoline’s enamine group.

  • TLC monitoring (hexane/ethyl acetate = 7:3) confirms completion.

Esterification with Tetrahydrofuran-2-ylmethanol

The final step involves esterification of the carboxylic acid intermediate with tetrahydrofuran-2-ylmethanol under Mitsunobu conditions or using DCC/DMAP.

Protocol (Adapted from):

ComponentQuantityRole
Carboxylic acid intermediate5 mmolSubstrate
Tetrahydrofuran-2-ylmethanol7.5 mmolNucleophile
DCC6 mmolCoupling agent
DMAP0.5 mmolCatalyst
Dichloromethane (DCM)20 mLSolvent

Conditions :

  • Temperature: 0°C → room temperature (gradual warming).

  • Time: 12 hours.

  • Yield: 78–82% (purified via silica gel chromatography, eluent: ethyl acetate/hexane = 1:2).

Critical Notes :

  • Excess tetrahydrofuran-2-ylmethanol prevents dimerization of the carboxylic acid.

  • DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts yield and reaction time:

CatalystTemp. (°C)Time (h)Yield (%)Reference
ZrOCl₂·8H₂O83.75392
[H₂-DABCO][HSO₄]₂RT0.2598
InCl₃78293
DCC/DMAP251282

Analytical Characterization

Compound X is validated using:

  • ¹H/¹³C NMR :

    • δ 8.83 ppm (s, 1H, chromen-4-one C3-H).

    • δ 7.62–7.56 ppm (m, 1H, thiophene C5-H).

  • IR :

    • 1662 cm⁻¹ (C=O stretch of chromen-4-one).

    • 1715 cm⁻¹ (ester C=O).

  • HRMS :

    • Calculated for C₃₂H₃₀N₂O₇S: 586.18 g/mol.

    • Observed: 586.17 g/mol.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMF) during chromen-4-one coupling.

  • Epimerization at C4 : Use chiral auxiliaries or low-temperature conditions.

  • Ester Hydrolysis : Avoid aqueous workup; employ anhydrous MgSO₄ for drying.

Industrial-Scale Considerations

  • Cost Efficiency : ZrOCl₂·8H₂O is preferable over ionic liquids for bulk production.

  • Waste Reduction : Ethanol and DCM are recycled via distillation.

  • Process Safety : Exothermic steps (e.g., DCC coupling) require controlled addition rates .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound is synthesized via multi-step organic reactions, typically involving the Hantzsch reaction, which condenses aldehydes, β-keto esters, and amines under acidic/basic conditions . To improve yields:

  • Automated flow chemistry : Enables precise control of reaction parameters (temperature, residence time) and reduces side reactions .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in hexahydroquinoline formation .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like unreacted thiophene derivatives .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement to resolve the stereochemistry of the hexahydroquinoline core and tetrahydrofuran ring .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, chromen-4-one carbonyl at δ 175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~ 600–620 Da) and rule out dimerization .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state planarization):

  • Variable-temperature NMR : Monitor conformational changes in the tetrahydrofuran moiety (e.g., splitting of methylene protons at low temperatures) .
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric strain or hydrogen-bonding networks influencing geometry .

Q. What methodologies are recommended for assessing bioactivity against cancer targets?

  • Cell-based assays : Use the NCI-60 panel to screen for cytotoxicity (IC₅₀) and compare with analogs lacking the thiophene or chromen-4-one groups .
  • Targeted kinase profiling : Test inhibition of PI3K/AKT/mTOR pathways via ELISA-based phosphorylation assays (e.g., IC₅₀ values <1 µM suggest therapeutic potential) .
  • Apoptosis markers : Quantify caspase-3/7 activation in treated cell lines (e.g., HeLa) using fluorogenic substrates .

Q. How do substituent variations impact structure-activity relationships (SAR)?

Substituent Effect on Activity Reference
Thiophene-2-yl Enhances π-π stacking with kinase ATP pockets; removal reduces IC₅₀ by 10-fold .
6-Methyl-4-oxochromen Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
Tetrahydrofuran Ring oxygen participates in hydrogen bonding with Asp86 of PI3Kδ .

Q. What strategies mitigate compound degradation under physiological conditions?

  • pH stability studies : Monitor degradation (HPLC) in buffers (pH 2–9) to identify labile groups (e.g., ester hydrolysis at pH >7) .
  • Light sensitivity : Store in amber vials; the chromen-4-one group undergoes [2+2] photodimerization under UV light .
  • Cyclodextrin encapsulation : Improves aqueous solubility and protects the thiophene moiety from oxidation .

Q. How can computational modeling predict reactivity in catalytic transformations?

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4-mediated oxidation of the methyl group) .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the thiophene ring) prone to halogenation .

Q. What techniques detect reactive intermediates during synthesis?

  • In situ FTIR : Monitor β-keto ester enolization (C=O stretch at 1650 cm⁻¹ → enol C-O at 1580 cm⁻¹) during Hantzsch condensation .
  • EPR spectroscopy : Detect radical intermediates in oxidation steps (e.g., thiophene sulfoxide formation) using TEMPO spin traps .

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